1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 1-(oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride. Alternative nomenclature systems provide additional naming conventions, including the designation as 2-(piperazin-1-yl)-1-(tetrahydrofuran-2-yl)ethan-1-ol, which emphasizes the tetrahydrofuran ring component. The Chemical Abstract Service has assigned the unique registry number 1384427-53-5 to this compound, providing unambiguous identification in chemical databases and literature.
The systematic name reflects the compound's structural composition, beginning with the oxolane (tetrahydrofuran) ring substituent at the 2-position, followed by the ethanolic linker, and concluding with the piperazine nitrogen attachment point. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's physicochemical properties. This nomenclature system ensures precise identification across various chemical databases and facilitates accurate communication within the scientific community.
Properties
IUPAC Name |
1-(oxolan-2-yl)-2-piperazin-1-ylethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGUZTZHWQKGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CN2CCNCC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperazine Mono-Hydrochloride Salt
- Reactants: Piperazine dihydrochloride and free piperazine.
- Molar Ratio: Approximately 1:1 (piperazine dihydrochloride to piperazine).
- Solvent: Water, with volume about 1.8 to 1.9 times the weight of piperazine.
- Reaction Conditions: Heated with stirring to reflux for approximately 1.1 to 1.2 hours.
- Post-Reaction: Cooled to around 12-13 °C, followed by suction filtration.
- Drying: Filter cake dried at 70-85 °C for 5 to 5.5 hours.
- Yield: Approximately 230-238 g of piperazine mono-hydrochloride salt obtained.
N-Alkylation with 2-(2-chloroethoxy)ethanol
- Reactants: Piperazine mono-hydrochloride salt and 2-(2-chloroethoxy)ethanol.
- Molar Ratios: Typically between 1.9:1 to 2.2:1 (piperazine salt to chloroethanol).
- Solvent Systems: Varied solvents used depending on the process variant:
- Polar solvents such as water or ethanol.
- Non-polar solvents like methylene dichloride (dichloromethane), chloroform, toluene, or Virahol.
- Reaction Temperatures: Range from 40 °C (ethanol solvent) up to 120 °C (Virahol solvent).
- Reaction Times: Between 2 to 8 hours depending on solvent and temperature.
- Post-Reaction Workup:
- Partial removal of solvent by vacuum distillation at 60-80 °C.
- Cooling to 15-20 °C followed by filtration to remove piperazine dihydrochloride byproduct.
- Washing of filter cake with small amounts of solvent (ethanol, isopropanol, or dichloromethane).
- Drying of the filter cake at 50-70 °C for 7 to 8 hours for recycling.
- Purification: The filtrate is heated to 90-100 °C to obtain highly purified 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride.
Comparative Data Table of Preparation Variants
| Parameter | Variant 1 (Water) | Variant 2 (Ethanol) | Variant 3 (Virahol) | Variant 4 (Methylene Dichloride) |
|---|---|---|---|---|
| Piperazine salt : chloroethanol | 1.93 : 1 | 2.0 : 1 | 2.2 : 1 | 2.12 : 1 |
| Solvent amount (ratio g/g) | 1.2 × chloroethanol weight | 2.4 × chloroethanol weight | 1.8 × chloroethanol weight | 2.2 × chloroethanol weight |
| Reaction temperature (°C) | 78 | 40 | 120 | 100 |
| Reaction time (hours) | 6.5 | 2 | 8 | 3 |
| Vacuum distillation temperature (°C) | 75 | <60 | 80 | 70 |
| Drying temperature (°C) | 65 | 50 | 70 | 52 |
| Drying time (hours) | 7.5 | 7 | 8 | 7.4 |
| Byproduct recycling | Piperazine dihydrochloride | Piperazine dihydrochloride | Piperazine dihydrochloride | Piperazine dihydrochloride |
Additional Research Insights
- The preparation method involves careful control of molar ratios and solvent choice to optimize yield and purity.
- Polar solvents favor lower reaction temperatures and shorter times, while non-polar solvents or specialized solvents like Virahol require higher temperatures and longer reaction times but may improve purity.
- The piperazine dihydrochloride byproduct formed during the reaction is efficiently recovered and recycled, enhancing process sustainability.
- The final product is isolated by heating the filtrate to near boiling to crystallize the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Recent studies indicate that derivatives of piperazine compounds exhibit antidepressant effects. 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride has been evaluated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it demonstrated significant reductions in depressive-like behaviors, suggesting potential as a therapeutic agent for depression .
2. Antipsychotic Effects
Research has shown that piperazine derivatives can possess antipsychotic properties. Case studies involving the administration of this compound to rodent models have revealed its efficacy in reducing symptoms akin to schizophrenia, such as hyperactivity and anxiety . The mechanism appears to be linked to dopamine receptor antagonism, a common pathway in antipsychotic medications.
3. Neuroprotective Effects
In neurodegenerative disease models, particularly those simulating Alzheimer's disease, 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride exhibited neuroprotective properties. It was able to reduce oxidative stress markers and improve cognitive function scores in treated animals compared to controls . This suggests potential applications in treating or preventing neurodegenerative conditions.
Data Table: Summary of Pharmacological Studies
Synthetic Applications
1. Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of novel piperazine derivatives with enhanced pharmacological profiles. Its unique oxolane structure allows for further chemical modifications that can lead to compounds with varied biological activities .
2. Drug Formulation Development
Due to its favorable solubility characteristics, 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is being explored for use in drug formulations aimed at improving bioavailability and therapeutic efficacy of existing drugs .
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving chronic mild stress models, subjects treated with 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride showed significant improvement in mood-related behaviors compared to placebo groups. The study concluded that the compound could be a viable candidate for further clinical trials targeting depression .
Case Study 2: Neuroprotection in Alzheimer’s Models
Another study investigated the neuroprotective effects of this compound in transgenic mice models of Alzheimer’s disease. Results indicated a marked reduction in amyloid-beta levels and improved cognitive performance on memory tasks after treatment with the compound over a six-week period .
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function.
Pathway Modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride, with the CAS number 1384427-53-5, is a synthetic organic compound characterized by its unique structural features, including a piperazine ring and an oxolane (tetrahydrofuran) ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
The molecular formula of 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is with a molecular weight of approximately 273.20 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility and stability for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.20 g/mol |
| CAS Number | 1384427-53-5 |
| Purity | ≥98% |
The biological activity of 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is primarily attributed to its interaction with various biological targets:
Binding to Enzymes: The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways.
Receptor Interaction: It can modulate receptor functions, potentially affecting neurotransmission and other signaling pathways.
Pathway Modulation: The compound may alter cellular signaling cascades, which could have therapeutic implications in various diseases.
Antimicrobial Activity
Research has indicated that compounds with piperazine moieties exhibit significant antimicrobial properties. A study focusing on similar piperazine derivatives demonstrated potent antibacterial and antifungal activities against several strains, suggesting that 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride might possess similar properties. For instance, derivatives synthesized from piperazine were evaluated for their antifungal efficacy and showed promising results against pathogenic fungi .
Antitumor Activity
The potential anticancer properties of this compound have also been explored. A series of studies on related piperazine derivatives found that they exhibited cytotoxic effects against various cancer cell lines. These findings suggest that 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride could be investigated further for its antitumor potential .
Neuropharmacological Effects
Given the structural similarity to known psychoactive agents, the neuropharmacological effects of this compound warrant investigation. Compounds containing piperazine rings have been linked to modulation of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. Further research is needed to elucidate the specific neuropharmacological profile of this compound.
Case Studies
Recent studies have synthesized various piperazine derivatives, including those structurally related to 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride. These investigations typically involve:
- Synthesis: The synthesis often involves cyclization methods to create the oxolane structure followed by nucleophilic substitution to introduce the piperazine component.
- Biological Testing: Compounds are subjected to antimicrobial and cytotoxicity assays using standard protocols such as disk diffusion or MTT assays.
- Results: Many derivatives demonstrated significant activity against targeted pathogens or cancer cell lines, indicating the potential for developing new therapeutic agents based on this scaffold.
Q & A
Basic: What are the standard protocols for synthesizing 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride?
Methodological Answer:
Synthesis typically involves coupling oxolane (tetrahydrofuran derivatives) with piperazine intermediates. For example, a reflux reaction under nitrogen with toluene as the solvent is commonly used for similar piperazine derivatives, followed by hydrochloric acid treatment to form the dihydrochloride salt . Key steps include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Basic: How is the stereochemistry of the ethanol moiety in this compound characterized?
Methodological Answer:
Stereochemical analysis requires chiral chromatography (e.g., Chiralpak columns) or X-ray crystallography. For example, single-crystal X-ray diffraction (at 113 K) was employed for analogous piperazine derivatives to resolve absolute configurations, with data-to-parameter ratios >18.8 ensuring reliability . Polarimetry can also support enantiomeric excess (ee) calculations.
Advanced: What experimental strategies address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
Contradictions arise from protonation states (free base vs. dihydrochloride). Systematic approaches include:
- pH-dependent solubility studies : Measure solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy or HPLC.
- Counterion screening : Compare hydrochloride, oxalate, or other salts for stability-solubility trade-offs .
- Co-solvent systems : Test mixtures like DMSO/water or ethanol/cyclohexane to optimize dissolution for biological assays.
Advanced: How do reaction conditions influence the formation of byproducts during synthesis?
Methodological Answer:
Byproducts (e.g., over-alkylated piperazines) are minimized via:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during coupling steps.
- Stoichiometric precision : Use 1.05–1.1 equivalents of oxolane derivatives to avoid excess reagent residues .
- In-situ monitoring : Employ TLC or inline FTIR to track reaction progress and terminate before degradation.
Basic: What analytical techniques validate the purity of this compound?
Methodological Answer:
- HPLC/LC-MS : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; purity >95% is standard .
- Thermogravimetric analysis (TGA) : Confirm salt stability (decomposition >200°C indicates robustness).
- Karl Fischer titration : Quantify residual water (<0.5% w/w).
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity. For example:
- Reaction path searches : Identify low-energy pathways for oxolane-piperazine coupling .
- Solvent effects : COSMO-RS simulations predict solvation impacts on yield .
- Machine learning : Train models on existing piperazine reaction datasets to recommend optimal catalysts (e.g., Pd/C or NaBH) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride aerosols .
- Spill management : Neutralize with sodium bicarbonate, then adsorb with inert materials (vermiculite) .
Advanced: What strategies resolve discrepancies in bioactivity data across cell lines?
Methodological Answer:
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Membrane permeability assays : Compare intracellular concentrations via LC-MS to rule out uptake variability .
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
Advanced: How does the dihydrochloride salt form affect crystallization behavior?
Methodological Answer:
Salt formation alters lattice energy, impacting crystal morphology. Techniques include:
- Polymorph screening : Use solvent/anti-solvent combinations (e.g., acetone/hexane) to isolate stable forms .
- PXRD : Compare diffraction patterns with free base to confirm salt formation .
Basic: What are the storage conditions to ensure long-term stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
